molecular formula C14H14FNO4S B5642711 N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide CAS No. 332354-60-6

N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide

Cat. No. B5642711
CAS RN: 332354-60-6
M. Wt: 311.33 g/mol
InChI Key: RENSTQCLKNDAJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide and its analogs involves strategic incorporation of the dimethoxyphenyl and fluorobenzenesulfonyl groups. One approach involves the coupling of a dimethoxyphenylamine with a fluorobenzenesulfonyl chloride under conditions that promote the formation of the sulfonamide bond. This process requires careful selection of reagents and conditions to ensure the preservation of sensitive functional groups and to achieve high yields and purity of the desired product.

Molecular Structure Analysis

The molecular structure of N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide is characterized by the presence of both electron-donating (dimethoxyphenyl) and electron-withdrawing (fluorobenzenesulfonyl) groups. This combination influences the electronic distribution within the molecule, potentially affecting its reactivity and interactions with biological targets. Crystallographic studies of similar compounds provide insights into the intramolecular and intermolecular interactions that stabilize their structures, including hydrogen bonding and π-π interactions (Shakuntala et al., 2017).

Chemical Reactions and Properties

N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, leveraging the reactivity of both the sulfonamide and the aromatic systems. For example, the sulfonamide group can participate in nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic substitution. The presence of the fluorine atom and the dimethoxy groups can direct these reactions to specific positions on the aromatic rings, influencing the compound's chemical behavior and the synthesis of derivatives.

Physical Properties Analysis

The physical properties of N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The polar sulfonamide group and the polarizable aromatic system contribute to its interactions with solvents, affecting its solubility and potential formulation strategies for pharmaceutical applications. Analyzing closely related compounds provides insights into how structural variations impact these physical properties (Karakaya et al., 2015).

Safety and Hazards

As with any chemical compound, handling “N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide” would require appropriate safety precautions. These might include avoiding inhalation or contact with skin or eyes, and not ingesting the compound .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4S/c1-19-13-8-5-11(9-14(13)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENSTQCLKNDAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226523
Record name N-(3,4-Dimethoxyphenyl)-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

332354-60-6
Record name N-(3,4-Dimethoxyphenyl)-4-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332354-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dimethoxyphenyl)-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dimethoxyaniline(1.01 g, 6.99 mM) was added to a solution of 4-Fluorobenzenesulfonyl chloride (1.50 g, 7.69 mM) in anhydrous pyridine(10 ml). The reaction was stirred overnight. The reaction was quenched with 1N HClaq.(20 ml) and washed with ethyl acetate(3×20 ml). The organic extracts were combined, dried(sodium sulfate), solids filtered off and concentrated. The desired product was isolated using silica gel flash chromatography of 1.30 g as a yellow solid. H1 NMR(CDCl3) δ 3.79(s, 3H), 3.86(s, 3H), 6.50(d, 1H, J=4.71 Hz), 6.68(d, 1H, J=2.64 Hz), 6.71(d, 1H, J=2.76 Hz), 7.11(d, 2H, J=8.67 Hz), 7.75(m, 2H). MS(ES) m/z 328.9; (M+NH4+); HRMS for (MH+) C14H14SFNO4: 260.1511.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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